Iolopride I-123

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件

イオロプライド (123I) の合成は、ヨードベンゾアミドのヨウ素化を伴います。このプロセスには、通常、以下の手順が含まれます。

ヨウ素化: ヨウ素-123 をベンゾアミド構造に導入します。

精製: 得られた化合物を精製して、未反応物質や副生成物を除去します。

工業的生産方法

イオロプライド (123I) の工業的生産には、ヨウ素-123 を生成するためにサイクロトロンが使用されます。ヨウ素-123 は、次に一連の化学反応によってベンゾアミド構造に組み込まれます。 このプロセスは、最終生成物の純度と安定性を確保するために慎重に管理されています .

化学反応の分析

反応の種類

イオロプライド (123I) は、次のようないくつかの種類の化学反応を受けます。

置換反応: ヨウ素化プロセス自体が、ベンゾアミド構造中の水素原子をヨウ素原子で置き換える置換反応です。

酸化と還元: これらの反応は、合成および精製プロセス中に、ヨウ素の正しい酸化状態を確保するために発生する可能性があります.

一般的な試薬と条件

ヨウ素-123: 標識に使用される放射性同位体。

溶媒: 反応を促進するために、さまざまな有機溶媒が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、イオロプライド (123I) 自体であり、これは診断画像に使用されます .

科学研究の応用

イオロプライド (123I) は、次のようないくつかの科学研究の応用があります。

科学的研究の応用

IOLOPRIDE (123I) has several scientific research applications, including:

Neurology: Used in SPECT imaging to study dopamine D2/D3 receptors in the brain, aiding in the diagnosis of Parkinson’s disease and other neurodegenerative disorders

Oncology: Helps in the visualization of neuroendocrine tumors such as pheochromocytoma and paraganglioma.

Pharmacology: Used in research to study the effects of various drugs on dopamine receptors.

作用機序

イオロプライド (123I) は、脳内のドパミンD2/D3受容体に結合することにより作用を発揮します。この結合により、SPECT イメージングを使用してこれらの受容体を可視化することができます。 化合物の放射性ヨウ素-123 はガンマ線を放出し、SPECT スキャナによって検出され、受容体分布の詳細な画像が作成されます 。 このメカニズムは、さまざまな神経変性疾患を鑑別するのに特に役立ちます .

類似の化合物との比較

類似の化合物

ヨードフェタミン (123I): 脳血流灌流イメージングに使用される別の放射性医薬品.

ヨウ素-123: さまざまな診断用途、特に甲状腺イメージングに使用されます.

イオロプライド (123I) の独自性

イオロプライド (123I) は、ドパミンD2/D3受容体への特異的な結合において独自であり、神経学的用途に特に役立ちます。 パーキンソン病と他の神経変性疾患を鑑別できる能力は、他の類似の化合物とは異なります .

類似化合物との比較

Similar Compounds

Iofetamine (123I): Another radiopharmaceutical used for cerebral blood perfusion imaging.

Iodine-123: Used in various diagnostic applications, particularly in thyroid imaging.

Uniqueness of IOLOPRIDE (123I)

IOLOPRIDE (123I) is unique in its specific binding to dopamine D2/D3 receptors, making it particularly useful for neurological applications. Its ability to differentiate between Parkinson’s disease and other neurodegenerative disorders sets it apart from other similar compounds .

生物活性

Iolopride I-123, also known as 123I-iodobenzamide (IBZM), is a radiopharmaceutical used primarily in single-photon emission computed tomography (SPECT) imaging to assess dopamine D2 receptor availability in the brain. This compound is particularly significant in the differential diagnosis of Parkinsonian syndromes and other neurodegenerative diseases. The following sections detail its biological activity, pharmacokinetics, clinical applications, and research findings.

Pharmacokinetics:

- Absorption and Distribution : After intravenous administration, this compound binds to blood proteins for over 75%. The uptake in the brain reaches about 4% of the injected dose at approximately 2 hours post-injection. Notably, the striatal uptake stabilizes after about 40 minutes and remains constant for up to 200 minutes .

- Elimination : The compound is primarily eliminated through urine, with over 40% of the injected dose excreted within 24 hours and over 60% by 48 hours .

Mechanism of Action :

this compound functions as a dopamine D2 receptor antagonist. It competes with endogenous dopamine for binding sites in the striatum, allowing for visualization of receptor occupancy. This property makes it useful for evaluating the effects of antipsychotic medications that block these receptors .

Biological Activity and Imaging Applications

Clinical Applications :

- Differential Diagnosis : this compound is employed to differentiate between Parkinson's disease and other conditions such as Lewy Body dementia and multiple system atrophy. SPECT imaging with this tracer provides valuable insights into the integrity of dopaminergic systems in patients presenting with Parkinsonian symptoms .

- Monitoring Treatment Effects : It is also used to assess the impact of dopaminergic therapies and antipsychotic drugs on D2 receptor availability, aiding in treatment planning and evaluation .

Case Study Overview

A retrospective analysis involving 26 patients with clinically diagnosed parkinsonism utilized SPECT imaging with this compound to evaluate postsynaptic D2 receptor distribution. The study highlighted significant differences in receptor availability among various patient groups, reinforcing the diagnostic utility of this radiopharmaceutical.

| Parameter | Mean Age (Years) | Male (%) | D2 Receptor Activity Index (C/FI) |

|---|---|---|---|

| Overall Cohort | 73 | 42.85 | Varies by diagnosis |

| Parkinson's Disease | 74 | 50 | Higher activity |

| Other Syndromes | 72 | 35 | Lower activity |

Research Findings

- Receptor Binding Studies : Studies have demonstrated that antipsychotic medications significantly reduce the uptake of this compound in the basal ganglia, confirming its role in evaluating D2 receptor blockade during treatment .

- Comparative Imaging Studies : Research comparing this compound with other SPECT tracers like [123I]FP-CIT has shown that while both tracers provide valuable information on dopaminergic function, Iolopride offers superior specificity for D2 receptors .

特性

CAS番号 |

113716-48-6 |

|---|---|

分子式 |

C15H21IN2O3 |

分子量 |

400.24 g/mol |

IUPAC名 |

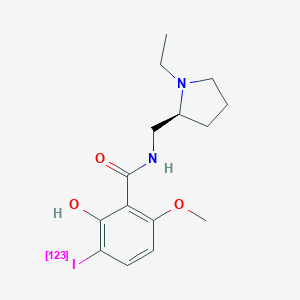

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-3-(123I)iodanyl-6-methoxybenzamide |

InChI |

InChI=1S/C15H21IN2O3/c1-3-18-8-4-5-10(18)9-17-15(20)13-12(21-2)7-6-11(16)14(13)19/h6-7,10,19H,3-5,8-9H2,1-2H3,(H,17,20)/t10-/m0/s1/i16-4 |

InChIキー |

CANPFCFJURGKAX-SCBSARHOSA-N |

SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)I)OC |

異性体SMILES |

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2O)[123I])OC |

正規SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)I)OC |

Key on ui other cas no. |

113716-48-6 |

同義語 |

123I-IBZM 3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide 3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide, (R)-isomer 3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide, (R)-isomer, 125I labeled 3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide, (S)-isomer, 125I labeled 3-iodo-N-(1-ethyl-2-pyrrolidinyl)methyl-2-hydroxy-6-methoxybenzamide IBZM N-((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-3-iodo-6-methoxybenzamide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。